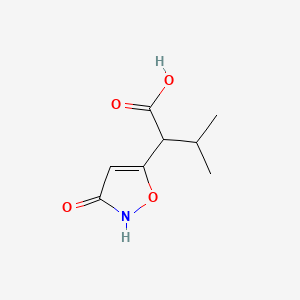
3-Methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoic acid is an organic compound with a unique structure that includes both a butanoic acid and an isoxazole ringIts molecular formula is C8H11NO4, and it has a molecular weight of 185.18 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoic acid typically involves the reaction of 3-methyl-2-oxobutanoic acid with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the isoxazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
化学反応の分析
Types of Reactions
3-Methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives .
科学的研究の応用
3-Methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-Methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
類似化合物との比較
Similar Compounds
3-Methyl-2-oxobutanoic acid: This compound is structurally similar but lacks the isoxazole ring.
2,3-Dihydroisoxazole derivatives: These compounds share the isoxazole ring but differ in the substituents attached to the ring.
Uniqueness
The uniqueness of 3-Methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoic acid lies in its combined structure of a butanoic acid and an isoxazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C8H11NO4 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC名 |
3-methyl-2-(3-oxo-1,2-oxazol-5-yl)butanoic acid |
InChI |
InChI=1S/C8H11NO4/c1-4(2)7(8(11)12)5-3-6(10)9-13-5/h3-4,7H,1-2H3,(H,9,10)(H,11,12) |
InChIキー |
NCOJBGFXQMDKJA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC(=O)NO1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



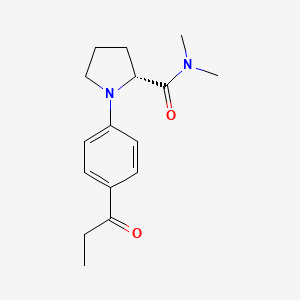
![4'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B15204367.png)
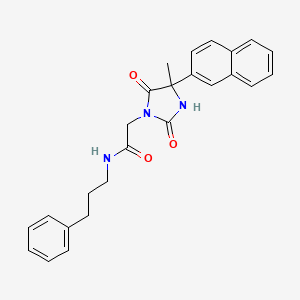
![tert-Butyl ((S)-1-((((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-3-yl)carbamate](/img/structure/B15204373.png)

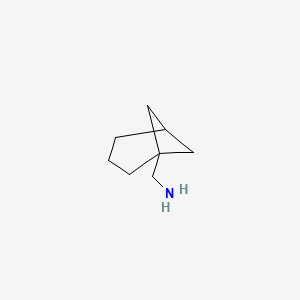
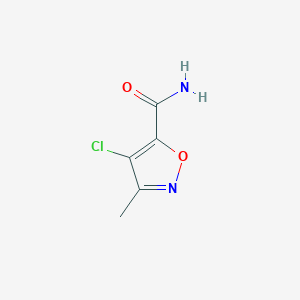
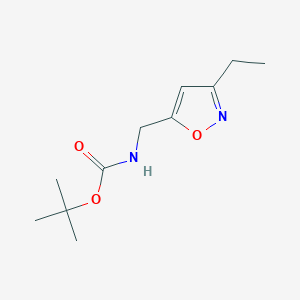
![4-Fluoro-2-(methylthio)benzo[d]oxazole](/img/structure/B15204412.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide](/img/structure/B15204419.png)


![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B15204433.png)
